N-Boc-4-ethynyl-L-phenylalanine
Overview
Description
N-Boc-4-ethynyl-L-phenylalanine is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethynyl group attached to the phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-ethynyl-L-phenylalanine typically involves several steps:
Starting Material: The synthesis begins with N-Boc-4-iodo-L-phenylalanine.
Sonogashira Coupling: This step involves the coupling of N-Boc-4-iodo-L-phenylalanine with trimethylsilylacetylene in the presence of palladium(II) chloride (PdCl2) and copper(I) iodide (CuI) as catalysts, and triethylamine as the base. The reaction is carried out under an inert atmosphere at room temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-ethynyl-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Palladium(II) chloride (PdCl2): and are commonly used as catalysts in coupling reactions.
Tetrabutylammonium fluoride (TBAF): is used for the deprotection of the trimethylsilyl group.
Acidic conditions: (e.g., trifluoroacetic acid) are used for Boc deprotection.
Major Products Formed
Coupling Products: Formation of new carbon-carbon bonds.
Deprotected Amines: Removal of the Boc group yields the free amine form of the compound.
Scientific Research Applications
N-Boc-4-ethynyl-L-phenylalanine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Peptide Synthesis: The compound is incorporated into peptides to study protein interactions and functions.
Medicinal Chemistry: It serves as a precursor for the development of pharmaceuticals and bioactive molecules.
Material Science: The ethynyl group allows for the formation of conjugated systems, which are useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of N-Boc-4-ethynyl-L-phenylalanine is primarily related to its ability to participate in various chemical reactions due to the presence of the ethynyl group. This group can undergo nucleophilic addition and coupling reactions, making the compound a versatile intermediate in organic synthesis. The Boc protecting group ensures that the amino functionality remains protected during these reactions, allowing for selective modifications .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-iodo-L-phenylalanine: Used as a starting material for the synthesis of N-Boc-4-ethynyl-L-phenylalanine.
N-Boc-4-bromo-L-phenylalanine: Another halogenated derivative used in similar synthetic applications.
N-Boc-4-ethynyl-D-phenylalanine: The D-enantiomer of the compound, which may have different biological activities.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the ethynyl group. This combination allows for selective reactions and modifications, making it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
(2S)-3-(4-ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h1,6-9,13H,10H2,2-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBKCGJNRUGNKU-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193414 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-ethynyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601193414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169158-05-8 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-ethynyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169158-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-ethynyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601193414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.